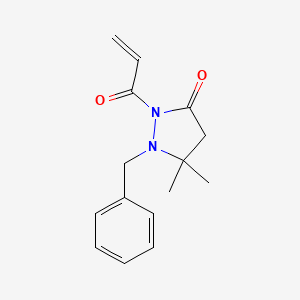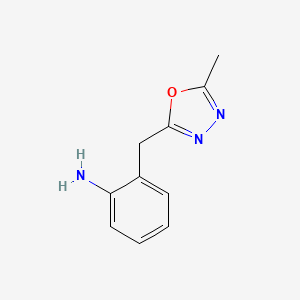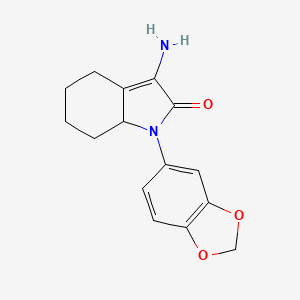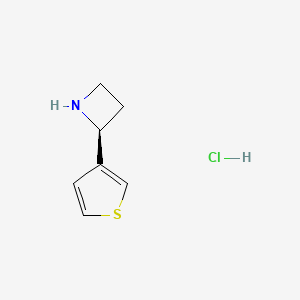
3-Pyrazolidinone, 5,5-dimethyl-2-(1-oxo-2-propenyl)-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family This compound is characterized by its unique structure, which includes an acryloyl group, a benzyl group, and two methyl groups attached to a pyrazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolidinone derivatives.
Applications De Recherche Scientifique
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of 2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-dimethylpyrazolidin-3-one: Lacks the acryloyl and benzyl groups, making it less reactive in certain chemical reactions.
1-benzyl-5,5-dimethylpyrazolidin-3-one:
Uniqueness
2-acryloyl-1-benzyl-5,5-dimethylpyrazolidin-3-one is unique due to the presence of both the acryloyl and benzyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
657395-57-8 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-benzyl-5,5-dimethyl-2-prop-2-enoylpyrazolidin-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(18)17-14(19)10-15(2,3)16(17)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
Clé InChI |
TXSUXMYAHRHZLI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(N1CC2=CC=CC=C2)C(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)

![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)




